

An In-Depth Technical Guide to γ -Ionone for Scientific and Research Applications

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Compound of Interest

Compound Name: *gamma-Ionone*

CAS No.: 79-76-5

Cat. No.: B106490

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Executive Summary

Gamma-ionone (γ -ionone) is a naturally rare isomer within the ionone family of C13-norisoprenoids, distinguished by a unique exocyclic double bond that imparts significant chemical and olfactory properties.^{[1][2]} While its congeners, α - and β -ionone, are more prevalent and extensively studied, γ -ionone presents unique opportunities for researchers in synthetic chemistry, biotechnology, and pharmacology. Its characteristic woody-floral scent has established its use in the fragrance industry, but its true potential lies in its utility as a synthetic precursor and a scaffold for novel bioactive compounds.^{[1][3]} This guide provides a comprehensive technical overview of γ -ionone, focusing on its core chemical identity, advanced synthesis strategies that overcome traditional isomeric challenges, its stereochemistry, and its burgeoning applications in biotransformation and as a potential pharmacological agent.

Core Identification and Physicochemical Properties

Accurate identification is paramount in research and development. The following tables summarize the essential identifiers and physicochemical properties of γ -ionone.

Table 1: Chemical Identifiers for γ -Ionone

Identifier	Value	Source(s)
CAS Number	79-76-5	[1] [3] [4] [5]
Molecular Formula	C ₁₃ H ₂₀ O	[1] [2] [3] [4]
Molecular Weight	192.30 g/mol	[1] [2] [4] [5]
IUPAC Name	(E)-4-(2,2-dimethyl-6-methylidenecyclohexyl)but-3-en-2-one	[4] [6]
FEMA Number	3175	[1] [4]

| InChI Key | SFEOKXHPFMOVRM-BQYQJAHWSA-N [\[\[3\]](#)[\[4\]](#) |

Table 2: Physicochemical Properties of γ -Ionone

Property	Value	Source(s)
Appearance	Colorless to pale yellow liquid	[7] [8]
Odor	Woody, floral, violet	[1] [8]
Specific Gravity	0.929 - 0.935 g/cm ³ @ 20-25°C	[3] [7]
Boiling Point	125°C @ 10 mmHg	[7]
Flash Point	112.22°C (234°F)	[7]
Solubility	Soluble in alcohol; very slightly soluble in water	[8] [9]

| Refractive Index | 1.497 - 1.501 @ 20°C [\[\[7\]](#) |

Synthesis of γ -Ionone: Overcoming Isomeric Challenges

The primary obstacle in obtaining pure γ -ionone is its chemical instability under the strongly acidic conditions typically used for the cyclization of its precursor, pseudoionone.[1] Such conditions favor the formation of a thermodynamic mixture of α -, β -, and γ -isomers, with the subsequent conversion of the initially formed γ -ionone into the more stable α - and β -ionones.[1][10]

Traditional Synthesis: Acid-Catalyzed Cyclization of Pseudoionone

The conventional method involves two main steps: an aldol condensation of citral with acetone to form pseudoionone, followed by an acid-catalyzed cyclization.[9][10] The choice of acid catalyst dictates the resulting isomer ratio; strong acids like sulfuric acid favor β -ionone, while weaker acids like phosphoric acid yield more α -ionone.[9][10] This route is inefficient for producing γ -ionone as a primary product due to its rapid isomerization.[1][11]

Advanced Selective Synthesis of γ -Ionone

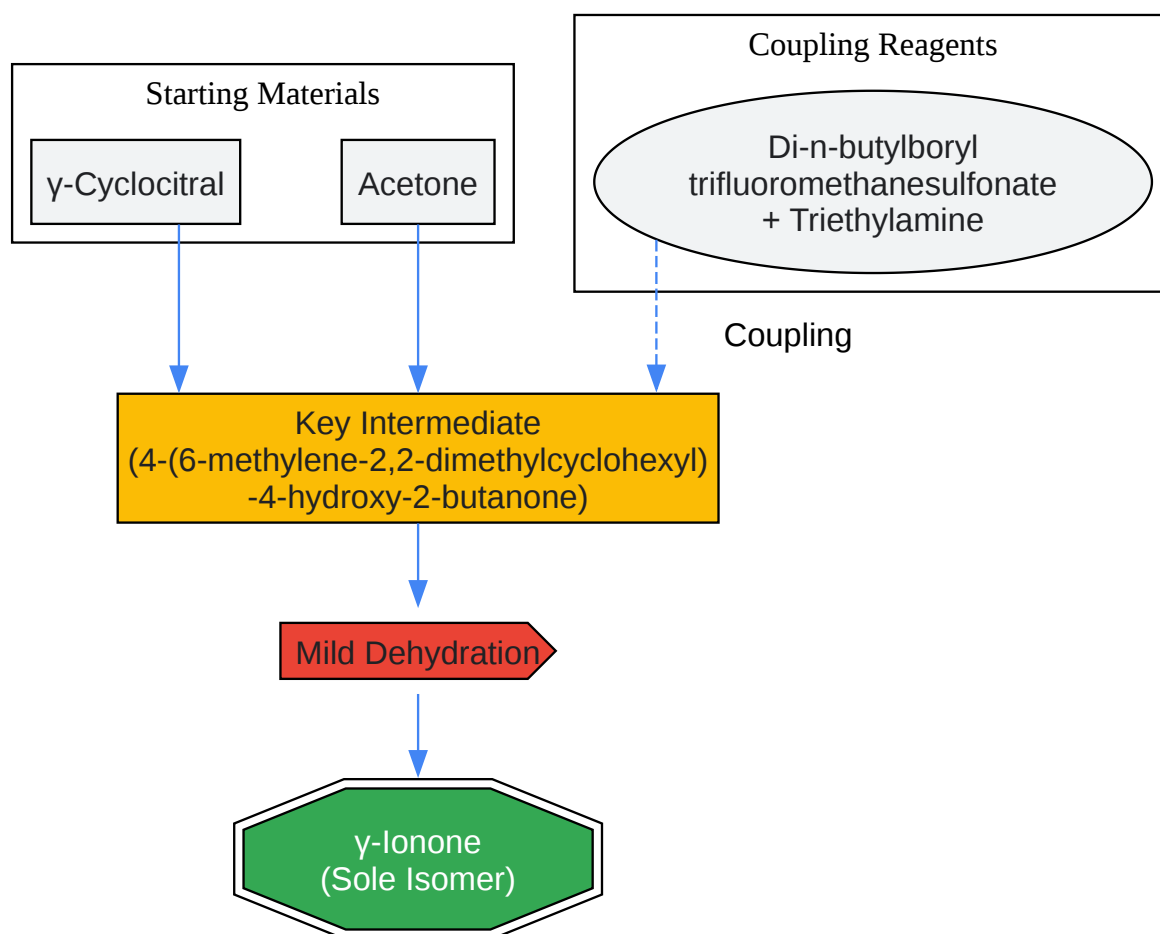
To circumvent the issue of isomerization, a more advanced strategy bypasses the problematic cyclization of pseudoionone. This method, pioneered by Mukaiyama et al., allows for the synthesis of γ -ionone as the sole product.[1][11][12]

Experimental Protocol: Selective Synthesis via γ -Cyclocitral

This protocol describes a validated method for producing γ -ionone without isomeric contamination.[1][12]

- **Intermediate Formation:** The key step is the coupling of γ -cyclocitral and acetone. This is achieved using di-*n*-butylboryl trifluoromethanesulfonate and triethylamine as coupling reagents to form the critical intermediate, 4-(6-methylene-2,2-dimethylcyclohexyl)-4-hydroxy-2-butanone.[1][12] The causality here is the use of reagents that facilitate a specific aldol addition without promoting cyclization or rearrangement.
- **Dehydration:** The formed hydroxy-ketone intermediate is then subjected to mild dehydration. This step is crucial as it selectively removes the hydroxyl group to form the conjugated double bond of the butenone side chain, yielding pure γ -ionone.[12] The mild conditions are

essential to prevent acid-catalyzed rearrangement of the exocyclic double bond on the cyclohexyl ring.



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Caption: Selective synthesis workflow for γ -ionone.

Stereochemistry and Chiral Resolution

Gamma-ionone possesses a chiral center at the C-6 position of its cyclohexene ring, resulting in two enantiomeric forms: (R)- and (S)- γ -ionone.[1] These enantiomers exhibit distinct olfactory properties, making their separation crucial for fragrance research and potentially for pharmacology, where stereoisomerism dictates biological activity.[13]

Protocol: Enzyme-Mediated Kinetic Resolution of Racemic γ -Ionol

Enzymatic resolution is a highly effective method for separating enantiomers. This protocol outlines a general approach using lipase for the kinetic resolution of a racemic precursor to γ -ionone.^{[1][13]}

- **Substrate Preparation:** Racemic γ -ionone is reduced to its corresponding alcohol, racemic γ -ionol. This introduces a hydroxyl group that can be selectively acylated by the enzyme.
- **Enzymatic Acylation:** The racemic γ -ionol is incubated with a lipase (e.g., from *Candida antarctica*) and an acyl donor (e.g., vinyl acetate) in an appropriate organic solvent.
- **Stereoselective Reaction:** The lipase, being chiral, will preferentially acylate one enantiomer of the alcohol (e.g., the (S)-enantiomer) at a much faster rate than the other.
- **Separation:** The reaction is stopped after approximately 50% conversion. The resulting mixture contains one enantiomer as an acetate ester and the unreacted alcohol of the opposite configuration (e.g., (R)- γ -ionol). These two compounds have different polarities and can be readily separated using standard column chromatography.
- **Conversion to γ -Ionone:** The separated acetate and alcohol can then be independently oxidized back to the corresponding enantiomerically pure (S)- and (R)- γ -ionone.

Applications in Research and Development

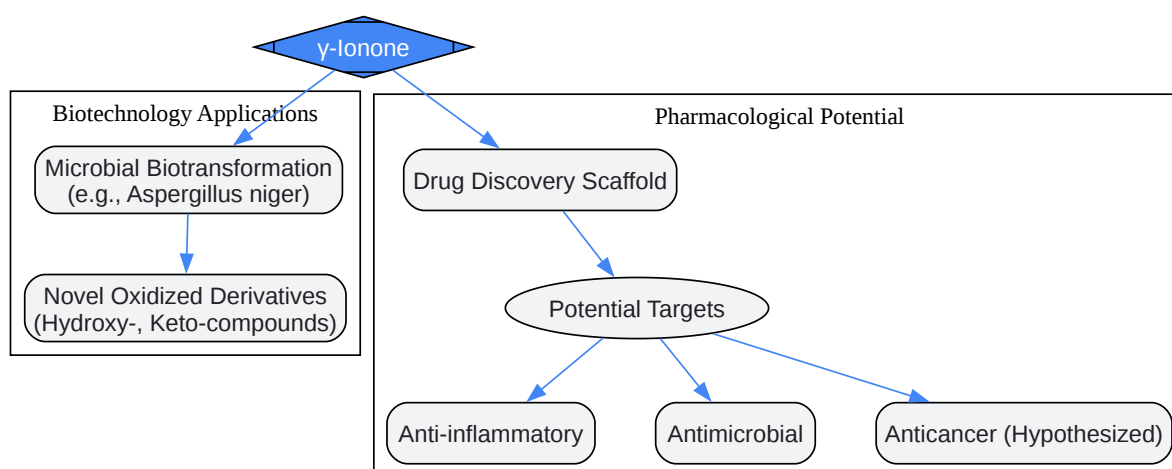
While established in the flavor and fragrance sector, the more compelling applications of γ -ionone for scientists lie in its use as a versatile chemical building block.^{[1][2]}

Precursor for Biotransformation

Gamma-ionone serves as a valuable substrate in microbial and fungal biotransformation studies.^[1] Organisms such as *Aspergillus niger* and *Mortierella isabellina* can hydroxylate the γ -ionone structure with high specificity, a reaction that is challenging to achieve with conventional chemical methods.^{[1][2]} This process generates novel oxidized derivatives (hydroxy- and keto-compounds) that are of significant interest for the study of natural flavors and as potential new bioactive molecules.^[2]

Potential as a Pharmacological Scaffold

The broader ionone class is known to possess a range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[9] While specific research into γ -ionone's therapeutic potential is less developed than for its isomers, it is being investigated for antimicrobial and anti-inflammatory properties.[1][2] Its unique structure makes it a promising scaffold for the development of novel therapeutic agents, although this remains an area with a significant research gap.[1]



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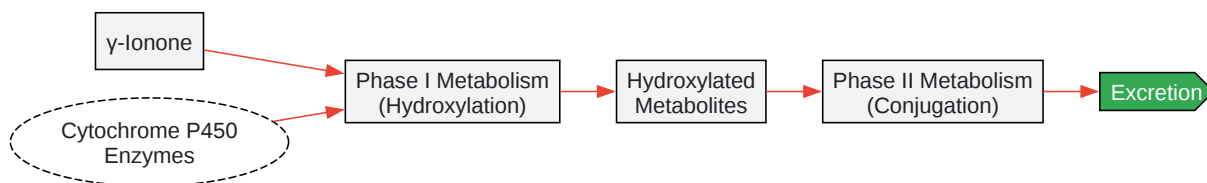
Caption: Research and development applications of γ -ionone.

Metabolism and Toxicology

Metabolic Pathways

While specific mammalian metabolism studies on γ -ionone are limited, its metabolic fate is expected to mirror that of α - and β -ionone due to structural similarity.[1] The primary Phase I metabolic route is allylic hydroxylation, catalyzed by cytochrome P450 monooxygenases.[1]

This reaction introduces a hydroxyl group, increasing polarity and facilitating subsequent Phase II conjugation (e.g., glucuronidation) for excretion.



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Caption: Simplified proposed metabolic pathway for γ -ionone.

Safety and Handling Profile

Gamma-ionone has been evaluated for safety by international bodies and is generally considered safe for its intended use in flavors and fragrances.

Table 3: Toxicological and Regulatory Summary

Parameter	Finding	Source(s)
Regulatory Status	JECFA: No safety concern at current intake levels as a flavoring agent.	[4]
	FEMA GRAS (Generally Recognized As Safe)	[9]
Acute Oral Toxicity	Expected to be low; LD ₅₀ > 2000 mg/kg bw in rats for related ionones.	
Acute Dermal Toxicity	Expected to be low; LD ₅₀ > 2000 mg/kg bw for related ionones.	
Skin Irritation	Can cause skin irritation.	[14]

| Eye Irritation | Can cause serious eye irritation. [\[14\]](#) |

Handling Precautions: Researchers should handle γ -ionone in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses, to avoid skin and eye contact.[\[14\]](#)

Conclusion

Gamma-ionone is far more than a simple fragrance component. Its unique exocyclic double bond presents both a synthetic challenge and a scientific opportunity. Advanced synthetic protocols now allow for its production in high isomeric purity, opening the door for its exploration in new contexts. For researchers, scientists, and drug development professionals, γ -ionone represents a valuable chiral building block for biotransformation studies and a promising, underexplored scaffold for the development of novel bioactive molecules. Its well-characterized safety profile for flavor and fragrance applications provides a solid foundation for its further investigation in more advanced research fields.

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